The following diagram illustrates the core process of how quizalofop-P-ethyl controls susceptible plants.
The detailed, step-by-step mechanism is as follows:
The selectivity of this compound and other "FOP" herbicides stems from fundamental differences in the ACCase enzyme between plants. Grasses (Poaceae family) possess a homomeric form of ACCase in their plastids that is highly sensitive to these inhibitors. In contrast, most dicotyledonous plants have a heteromeric form of ACCase that is naturally insensitive, allowing for the herbicide's selective use in broadleaf crops [3] [5].
Repeated use of ACCase inhibitors imposes strong selection pressure, leading to resistant weed populations via target-site mutations. These are amino acid substitutions in the CT domain of the ACCase gene that reduce the herbicide's binding affinity.
The table below summarizes key resistance-conferring mutations and their documented cross-resistance patterns to different herbicide classes [3] [1] [4].
| Amino Acid Substitution | Cross-Resistance Pattern | Reported Species |
|---|---|---|
| Ile-2041-Asn | Confers resistance to APPs ("FOPs"), but not to CHDs ("DIMs") or PPZs ("DENs") [4]. | Polypogon fugax [4] |
| Asp-2078-Gly | Confers cross-resistance to APPs, CHDs, and PPZs (pinoxaden) [4]. | Polypogon fugax, Phalaris brachystachys [3] [4] |
| Trp-1999-Ser | Confers resistance to fenoxaprop-P-ethyl and pinoxaden [4]. | Polypogon fugax [4] |
| Ile-1781-Leu & Asp-2078-Gly | Combination confers cross-resistance to APPs, CHDs, and PPZs [3]. | Phalaris brachystachys [3] |
| A2004V (in wheat) | Confers high resistance to quizalofop, but causes negative cross-resistance (increased sensitivity) to haloxyfop [1]. | Wheat (CoAXium system) [1] |
Biochemical and structural studies provide a mechanistic understanding of how these mutations confer resistance. Research on the A2004V mutation in wheat revealed that the substitution of alanine with the slightly larger valine residue reduces the volume of the herbicide-binding pocket. This steric hindrance physically impedes the binding of quizalofop, thereby conferring resistance. Interestingly, this specific change can enhance the binding of other herbicides like haloxyfop, leading to negative cross-resistance [1].
For researchers investigating the action and resistance of ACCase inhibitors, the following methodologies are foundational.
This protocol determines the resistance level (e.g., GR₅₀) of a plant population in vivo.
This protocol measures the direct effect of the herbicide on the ACCase enzyme extracted from plants.
This protocol identifies specific nucleotide mutations conferring TSR.
Quizalofop-P-ethyl is a selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide renowned for its efficacy in controlling grassy weeds in broadleaf crops. It represents an advanced version of the earlier quizalofop, with the non-herbicidally active (S)-isomer removed during synthesis, resulting in enhanced purity and activity [1]. This optimization makes it a crucial tool in modern agricultural weed management systems, particularly in an era of increasing herbicide resistance and environmental concerns.
The global market for this compound-ethyl demonstrates significant growth potential, with estimates projecting expansion from approximately $410 million in 2024 to $685 million by 2033, reflecting a Compound Annual Growth Rate (CAGR) of 5.8% [2]. Another market analysis suggests a slightly more conservative growth from $500 million in 2025 to $750 million by 2033 [3]. This growth is primarily fueled by the rising demand for effective post-emergence grass control solutions in major crops like soybeans, oilseeds, and pulses, coupled with the increasing prevalence of herbicide-resistant weed species necessitating more targeted control methods.
Table 1: Fundamental Chemical Properties of this compound-ethyl
| Property | Specification |
|---|---|
| Chemical Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] |
| CAS Number | 100646-51-3 [1] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] |
| Molecular Weight | 372.8 g/mol [1] |
| Chemical Class | Aryloxyphenoxypropionate (FOP) [1] |
| IUPAC Name | (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid [4] |
| Appearance | Clear to light amber liquid (EC formulations); solid powder (Technical Grade) [1] |
Understanding the environmental behavior of this compound-ethyl is essential for assessing its ecological impact and application best practices. The herbicide exhibits specific properties that influence its mobility, persistence, and degradation in agricultural ecosystems, directly affecting its regulatory status and usage patterns across different regions.
Table 2: Environmental Fate and Physicochemical Properties
| Parameter | Value | Interpretation/Implication |
|---|---|---|
| Solubility in Water (at 20°C, pH 7) | 1000 mg/L [4] | Moderate solubility |
| Octanol-Water Partition Coefficient (Log P) | 2.22 [4] | Low hydrophobicity; limited potential for bioaccumulation |
| Vapour Pressure (at 20°C) | 866 mPa [4] | Highly volatile; drift mitigation is advisable during application |
| Dissociation Constant (pKa) | 3.1 [4] | Weak acid |
| Soil DT₅₀ (Laboratory) | 24.4 days [4] | Non-persistent |
| Soil DT₅₀ (Field) | 39.0 days [4] | Moderately persistent |
| Aqueous Hydrolysis DT₅₀ (at 20°C & pH 7) | Stable [4] | Does not readily hydrolyze in water |
This compound-ethyl is considered to have low soil mobility and is not expected to leach significantly into groundwater [5]. It is biodegradable, with a soil half-life of approximately 60 days [5]. From an ecotoxicological perspective, it is classified as non-toxic to birds and bees but demonstrates toxicity to fish and arthropods [5] [4]. Regulatory attitudes toward this compound-ethyl vary globally; for instance, the European Union has banned its use in agriculture due to concerns about environmental pollution and risks to human health, while other countries, including China and the United States, have established strict Maximum Residue Limits (MRLs) for agricultural products [6].
This compound-ethyl exerts its herbicidal effect through a highly specific biochemical pathway that disrupts essential plant metabolic processes. The following diagram illustrates this mechanism of action and its consequences:
Figure 1: Mechanism of Action of this compound-ethyl. The herbicide is absorbed and translocated to meristems, where it inhibits ACCase, disrupting fatty acid synthesis and leading to plant death.
Absorption and Translocation: this compound-ethyl is primarily absorbed through the leaves of grass weeds [1]. Following absorption, it undergoes rapid symplastic and apoplastic translocation, moving both upward and downward within the plant's vascular system. This systemic mobility ensures the herbicide reaches all vital tissues, with significant accumulation occurring in the shoot tips and meristematic regions where cell division is most active [1].
Target Enzyme Inhibition: The primary molecular target of this compound-ethyl is the plastidic enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) [7] [1]. ACCase is a critical enzyme in the biosynthetic pathway of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in de novo fatty acid biosynthesis [8].
Cellular and Physiological Consequences: The inhibition of ACCase leads to a drastic reduction in the production of phospholipids, which are fundamental components of all cellular membranes [8]. The disruption in membrane biosynthesis is particularly detrimental in meristematic regions, leading to the arrest of new growth. Additionally, the inhibition stimulates the production of Reactive Oxygen Species (ROS), such as hydrogen peroxide, resulting in oxidative stress and lipid peroxidation of existing cell membranes [8]. This combination of inhibited growth and cellular damage manifests visually as yellowing (chlorosis) and reddening of leaf tips and bases, followed by necrosis and eventual plant death, typically within 7-16 days after application [5].
This compound-ethyl exhibits remarkable selectivity, making it safe for use in a wide range of broadleaf crops while effectively controlling grassy weeds [1]. Its specificity stems from the differential sensitivity of the ACCase enzyme between grasses (which possess a sensitive eukaryotic form) and broadleaf plants [8].
Table 3: Application Spectrum of this compound-ethyl
| Target Crops (Selective) | Target Grass Weeds (Controlled) |
|---|---|
| Soybeans [1] | Barnyardgrass (Echinochloa crus-galli) [1] |
| Rapeseed/Canola [5] [1] | Foxtail (Setaria spp.) [1] |
| Sugar beet [1] | Wild Oats (Avena fatua) [1] |
| Cotton [1] | Annual Ryegrass (Lolium rigidum) [5] |
| Peanuts [1] | Brome Grasses (Bromus spp.) [5] [1] |
| Potatoes [5] [1] | Couch Grass (Elymus repens) [1] |
| Various Vegetables & Fruit Trees [1] | Johnsongrass (Sorghum halepense) [5] |
Timing and Method: Application should be made post-emergence, when grass weeds are actively growing and ideally at an early growth stage (typically 2-5 leaf stage) for optimal absorption and translocation [1]. The standard application method is foliar spray using equipment calibrated to deliver a fine, even coverage. Standard application volumes range from 30 to 150 liters of tank mix per hectare [5].
Formulations and Doses: The herbicide is available in various formulations to suit different needs, including 95% TC (Technical Grade) and several EC (Emulsifiable Concentrate) formulations such as 5% EC, 12.5% EC, and 20% EC [1]. Recommended field doses typically fall between 50-100 g a.i. (grams of active ingredient) per hectare, depending on the target weed species, growth stage, and local recommendations [8].
Environmental Considerations: Efficacy is highest in mild, fine weather conditions. Hot and dry weather can reduce control, while rain shortly after application may wash off the herbicide before it is fully absorbed [5] [1]. Clay content, soil pH, and organic matter have minimal impact on its performance, as it acts primarily through foliar contact and absorption rather than soil activity [5].
The intensive and repeated use of ACCase-inhibitors has led to the evolution of resistant weed populations worldwide. Resistance to this compound-ethyl can occur via two primary mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). NTSR, particularly metabolic resistance, is increasingly prevalent and concerning as it can confer cross-resistance to herbicides with different modes of action [7].
A key NTSR mechanism involves the overexpression of glutathione S-transferase (GST) genes. A 2024 study on Polypogon fugax identified a specific gene, PfGSTF2, which confers resistance through enhanced herbicide metabolism [7]. Transgenic rice calli and seedlings overexpressing PfGSTF2 showed clear resistance to this compound-ethyl. LC-MS analysis revealed that the recombinant PfGSTF2 protein detoxifies quizalofop by cleaving its ether bond, conjugating it with glutathione (GSH), and producing a propanoic acid derivative with significantly reduced herbicidal activity [7]. This metabolic pathway was further confirmed by the higher accumulation of these detoxified metabolites in resistant populations compared to susceptible ones.
Fascinatingly, resistance can also be influenced by prior abiotic stresses through transgenerational adaptation. Research on Eragrostis plana demonstrated that populations primed by drought stress over two generations (G1 and G2) produced a progeny (G2) with decreased sensitivity to this compound-ethyl [8].
Experimental Protocol for Transgenerational Study [8]:
Findings: The DRY population exhibited a mechanism akin to cross-tolerance. It showed no significant physiological stress upon quizalofop treatment, maintained higher antioxidant enzyme activity, upregulated P450 gene expression, and metabolized the herbicide more rapidly, resulting in lower internal concentrations of the active compound [8].
Monitoring this compound-ethyl residues is critical for food safety, environmental protection, and compliance with regulatory MRLs. Various analytical techniques have been developed, ranging from traditional chromatographic methods to rapid on-site immunoassays.
Table 4: Analytical Methods for this compound-ethyl Detection
| Method | Principle | Sensitivity (LOD) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| HPLC / GC [6] | Separation via chromatography with UV or MS detection. | Varies with detector. | High accuracy and sensitivity; multi-residue analysis. | Expensive equipment; skilled operators; lengthy process. |
| HPLC-/UPLC-MS/MS [6] | Chromatographic separation with tandem mass spectrometry. | Very high (ng/mL range). | Gold standard for confirmation; high specificity and sensitivity. | Very high cost; complex operation and maintenance. |
| ic-ELISA [6] | Indirect competitive Enzyme-Linked Immunosorbent Assay. | IC₅₀ of 34.95 ng/mL [6]. | High throughput; cost-effective for multiple samples. | Time-consuming washing/coating steps; lab-bound. |
| AuNP-LFIA [6] | Gold Nanoparticle-based Lateral Flow Immunoassay. | Visual LOD: 10 ng/mL [6]. | Rapid (8 min); on-site use; visual readout; low cost. | Qualitative/Semi-quantitative; less accurate than LC-MS/MS. |
This protocol outlines the procedure for rapid, on-site detection of this compound-ethyl.
Table 1: Basic Properties of Quizalofop-P-ethyl [1]
| Property | Value |
|---|---|
| IUPAC Name | ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate |
| Chemical Formula | C₁₉H₁₇ClN₂O₄ |
| CAS RN | 100646-51-3 |
| Pesticide Type | Aryloxyphenoxypropionate (FOP) herbicide |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor |
| Water Solubility (pH 7, 20°C) | 0.61 mg L⁻¹ |
| Octanol-Water Partition Coefficient (Log P) | 4.61 |
| Melting Point | 75.0 °C |
This compound-ethyl does not persist long in its original form but rapidly transforms into other compounds. Its primary metabolite, This compound-acid, is more persistent and mobile in the environment, making it a compound of significant interest for environmental monitoring [2] [3].
Table 2: Half-lives (DT₅₀) of this compound-ethyl and its Metabolites in Different Matrices
| Compound | Matrix / Conditions | Half-life (DT₅₀) | Source |
|---|---|---|---|
| This compound-ethyl | Laboratory water | 15 - 30 days | [4] |
| This compound-ethyl | Railway track soils | Slower than in agricultural soils | [3] |
| This compound-acid (metabolite) | Railway track soils | Slower than in agricultural soils | [3] |
| Propaquizafop (related compound) | Five agricultural soils | 1.41 - 7.75 days | [5] |
The following diagram illustrates the major transformation pathways and the key metabolites of this compound-ethyl in the environment:
Figure 1: Primary degradation pathway of this compound-ethyl in the environment.
Advanced analytical techniques are required to detect this compound-ethyl and its metabolites at low concentrations in environmental samples.
Table 3: Example Analytical Methods for this compound-ethyl and Metabolites
| Analytical Technique | Sample Preparation | Target Matrices | Key Points |
|---|---|---|---|
| UHPLC-Orbitrap-MS [2] [4] | Solid Phase Extraction (SPE) for water; QuEChERS for soil | Water, Soil | High-resolution mass spectrometry allows for target, post-target, and non-target analysis with high mass accuracy. |
| HPLC-QqQ-MS/MS [2] | Solid-liquid extraction | Soil | Used for enantiomeric separation and quantification. |
| HPLC-UV [2] | Solid-liquid extraction | Soil | A more accessible technique, but with potentially lower sensitivity and selectivity than MS. |
The general workflow for analyzing these compounds in water and soil samples is as follows:
Figure 2: General analytical workflow for this compound-ethyl in environmental samples.
The toxicity profile of Quizalofop-P-ethyl (QpE) varies from slightly toxic in mammals to demonstrating more significant effects in human cell models, with commercial formulations often being more toxic than the active ingredient alone.
Table 1: Mammalian and Cellular Toxicity of this compound-ethyl
| Aspect | Test System / Organism | Key Findings / Endpoints | Source / Context |
|---|---|---|---|
| Acute Toxicity | Rat (Oral LD₅₀) | 1182 - 1670 mg/kg (slightly toxic) [1] | |
| Rat (Inhalation LC₅₀) | 5.8 mg/L (technical, 4-hour) [1] | ||
| Rabbit (Dermal LD₅₀) | >2000 mg/kg (slightly toxic) [1] | ||
| Chronic Toxicity | Rat (90-day) | Liver lesions & increased liver weight at ≥6.4 mg/kg/day [1] | |
| Dog (1-year) | No observed effects at up to 10 mg/kg/day [1] | ||
| Reproductive Toxicity | Rat (Two-generational) | Increased liver weights in offspring at ≥2.5 mg/kg/day [1] | |
| Developmental Toxicity | Rat (Teratogenicity) | No teratogenic effects at up to 300 mg/kg/day [1] | |
| Mutagenicity | Ames Test, Chinese Hamster Ovary Cells | No mutagenic or genotoxic activity observed [1] | |
| Carcinogenicity | Mouse (18-month study) | No carcinogenic or tumor-causing activity reported [1] | |
| Cytotoxicity & Oxidative Stress | Human Hepatoma (HepG2) Cells | Cytotoxicity induced; Reactive Oxygen Species (ROS) generation detected. Commercial formulation (Targa Super) was more toxic than QpE alone [2] | |
| ToxTracker Assay (Stem Cells) | Induced oxidative stress and an unfolded protein response, suggesting potential mechanisms related to carcinogenicity [2] |
QpE presents a significant hazard to aquatic life, particularly to fish, while its potential for groundwater contamination is low due to its strong adsorption to soil.
Table 2: Ecotoxicity and Environmental Fate of this compound-ethyl
| Category | Test System / Aspect | Key Findings / Endpoints | Source / Context |
|---|---|---|---|
| Avian Toxicity | Bobwhite Quail (8-day dietary LC₅₀) | >5000 ppm (practically non-toxic) [1] | |
| Aquatic Toxicity | Rainbow Trout (96-h LC₅₀) | 10.7 mg/L [1] | |
| Bluegill Sunfish (96-h LC₅₀) | 0.46 - 2.8 mg/L (highly to very highly toxic) [1] | ||
| Zebrafish Embryo (96-h LC₅₀) | 0.23 mg/L [3] | Study details in [3] | |
| Other Organisms | Bees (48-h contact LD₅₀) | >100 µg/bee (practically non-toxic) [1] | |
| Environmental Fate | Soil Half-life | ~60 days (moderately persistent) [1] | |
| Soil Adsorption | High; Kₒc of 510 (strongly adsorbed, low leaching potential) [1] | ||
| Mobility in Water | Low mobility; should not leach significantly [1] |
For researchers looking to replicate or design related studies, here are the methodologies from key cited papers.
1. Protocol: Zebrafish Embryo Toxicity and Cardiotoxicity [3] This study investigated the developmental and cardiac toxicity of QpE on zebrafish embryos.
The experimental workflow for this study is outlined below.
Experimental workflow for zebrafish embryo toxicity study
2. Protocol: Cytotoxicity and Oxidative Stress in Human Cells [2] This study compared the toxicity of herbicide active ingredients, including QpE, to their commercial formulations in human cell lines.
The logical flow for the cellular toxicity assessment is as follows.
Logical flow of cellular toxicity assessment
Quizalofop-P-ethyl's core action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme [1] [2]. This enzyme is essential for the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, the herbicide disrupts the production of lipids, which are critical for building new cell membranes and for plant growth, ultimately leading to plant death [2].
The process from application to plant death involves several stages:
Beyond its primary effect on fatty acid synthesis, studies indicate that the parent ester formulation can also directly inhibit electron transport and ATP synthesis in chloroplasts, suggesting multiple sites of activity that contribute to its efficacy [3].
Overuse of this compound-ethyl has led to the evolution of resistance in weed populations through two primary mechanisms:
Recent research has identified a specific GST gene, PfGSTF2, that confers resistance in Polypogon fugax.
Diagram of this compound-ethyl Activation and PfGSTF2 Detoxification Pathway
This metabolic resistance can be reversed by applying a GST inhibitor like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), which restores the herbicide's efficacy in resistant plants [1].
Key experimental protocols from the research are summarized below:
1. In Vitro Enzyme Characterization (QpeH Esterase) This protocol is used to study the bacterial enzyme that initiates this compound-ethyl degradation [2].
2. Validation of Resistance Genes in Transgenic Plants This method confirms the function of a suspected resistance gene, such as PfGSTF2 [1].
Table 1: Catalytic Efficiency of Recombinant QpeH Esterase against AOPP Herbicides [2]
| Herbicide Substrate | Kₘ (μM) | K꜀ₐₜ (s⁻¹) | Catalytic Efficiency |
|---|---|---|---|
| Fenoxaprop-P-ethyl | Information missing | Information missing | Highest |
| This compound-tefuryl | Information missing | Information missing | High |
| This compound-ethyl (QPE) | 41.3 ± 3.6 | 127.3 ± 4.5 | High |
| Haloxyfop-P-methyl | Information missing | Information missing | Medium |
| Cyhalofop-butyl | Information missing | Information missing | Low |
| Clodinafop-propargyl | Information missing | Information missing | Lowest |
Table 2: Physiological Impact of this compound-ethyl Drift on Corn [6]
| Drift Deposition Rate | Spray Volume: 150 L/ha | Spray Volume: 300 L/ha | Spray Volume: 450 L/ha |
|---|---|---|---|
| 1% | No damage, no inhibition | No damage, no inhibition | No damage, no inhibition |
| 5% | Mild symptoms, no height inhibition | Moderate damage, slight height inhibition | Moderate damage, moderate height inhibition |
| 10% | Severe inhibition or death | Severe inhibition or death | Severe inhibition or death |
The field of herbicide resistance is rapidly evolving. Current research focuses on the complex evolution of GST genes and the potential for cross-resistance to other herbicide modes of action [1]. Understanding these molecular mechanisms is crucial for developing new herbicides and strategies to combat resistant weeds.
| Parameter | Value / Characteristic | Conditions / Notes | Source |
|---|---|---|---|
| Koc (Sorption Coefficient) | 510 | Moderately to strongly sorbed; indicates low mobility in typical agricultural topsoils. | [1] |
| Soil Half-Life (DT50) | ~60 days | "Moderately persistent" in soil. | [1] |
| Mobility Classification | "Very low soil mobility" / "Weak migration ability" (for related propaquizafop) | Not expected to leach significantly in most agricultural soils. | [1] [2] |
| Water Solubility | 0.61 mg/L @ 20°C, pH 7 | Low solubility contributes to low leaching potential. | [3] |
Quizalofop-P-ethyl does not persist long in its original form. It rapidly hydrolyzes to its major metabolite, quizalofop-acid, which is also herbicidally active. This primary metabolite can be further broken down into other compounds.
The following diagram illustrates the major degradation pathway of this compound-ethyl in the environment:
The primary degradation pathway of this compound-ethyl in soil.
The cited research uses sophisticated techniques to study quizalofop and its metabolites.
Microbial, plant, and environmental degradation of QpE follows a common initial step but diverges into different pathways.
| Metabolite Name | Structure/Formula | Formation Pathway | Key Characteristics |
|---|---|---|---|
| Quizalofop-acid (QA) | Hydrolytic de-esterification | Primary metabolite; herbicidal activity; increased mobility in soil [1] [2]. | |
| 3-OH-quizalofop-acid | Hydroxylation | Formed from QA in soil; a secondary metabolite [1]. | |
| 3-OH-CQO | Further modification | Tertiary metabolite identified in soil studies [1]. | |
| 2-hydroxy-6-chloroquinoxaline | Quinoxaline ring cleavage | Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3]. | |
| Quinoxaline | Dechlorination | Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3]. |
The following diagram illustrates the complete degradation pathways of QpE across different systems, integrating the metabolites listed above.
Integrated degradation pathways of this compound-ethyl
The following tables detail the methodologies used in adipogenesis and microbial degradation studies.
This protocol is used to investigate the potential obesogenic effects of QpE by measuring triglyceride accumulation [4] [5].
| Protocol Step | Detailed Description |
|---|---|
| Cell Line & Culture | Murine 3T3-L1 preadipocytes (not used past passage 10). |
| Maintenance Medium | Phenol red-free DMEM, supplemented with 10% newborn calf serum. |
| Differentiation Induction | Two days post-confluence; switched to differentiation cocktail (insulin, dexamethasone, IBMX). |
| Compound Treatment | Test compounds added during differentiation; QpE stock in DMSO (final DMSO < 0.5%). |
| Triglyceride Measurement | Cells fixed and stained with Oil Red O; dye extracted and quantified at 520 nm. |
| RNA-seq Analysis | 3T3-L1 adipocytes exposed to QpE; transcriptome sequenced to identify affected pathways. |
| PPARγ Reporter Assay | PPARγ reporter gene assay used to test direct receptor activation by QpE (100 µM). |
These methods are used to isolate QpE-degrading bacteria and characterize the responsible enzymes [2] [6].
| Protocol Step | Detailed Description |
|---|---|
| Bacterial Isolation | Enrichment culture in Mineral Salts Medium (MSM) with QpE (20-200 mg/L) as carbon source. |
| Strain Identification | 16S rRNA gene sequencing of isolates (e.g., Pseudomonas sp. J-2, Priestia megaterium MJ-8). |
| Gene Cloning (qpeH) | Genomic library constructed, screened for hydrolytic activity; positive clones sequenced. |
| Heterologous Expression | qpeH gene cloned into pET-29a(+) vector; expressed in E. coli BL21(DE3). |
| Enzyme Purification | Recombinant QpeH purified via His-tag affinity chromatography. |
| Enzyme Kinetics & Characterization | Activity assay (HPLC); optimal pH/temp 8.0/30°C; inhibition by PMSF, Ag+, SDS [2]. |
| Metabolite Identification | Culture supernatant extracted; metabolites identified via LC-IT-MSn [2] or HPLC/MS [3]. |
This table consolidates key findings on the environmental behavior and toxicological effects of QpE.
| Parameter | Findings | Context & Notes |
|---|---|---|
| Soil Half-life (QpE) | Slower degradation in railway soils vs. agricultural soils [1]. | Railway subsoils have low organic carbon, slowing microbial activity. |
| Soil Half-life (Quizalofop-acid) | Longer persistence in railway soils [1]. | Primary metabolite; more mobile, posing higher leaching risk. |
| Primary Sorption | QpE: Low in railway soils; QA: Higher leaching potential [1]. | Groundwater contamination risk is higher for QA than parent QpE. |
| Hepatotoxicity | Most toxic in HepaRG liver cells among tested herbicides [7]. | Alters gene expression in fatty acid degradation pathways. |
| Adipogenic Effect | Induces triglyceride accumulation in 3T3-L1 cells (5-100 µM) [4] [5]. | Suggests obesogenic property; acts partially via PPARγ pathway. |
| CYP Enzyme Inhibition | Member of AOPPs, inhibits CYP1A2, 2C9, 2C19 [8]. | Indicates potential for drug-herbicide interactions. |
Quizalofop-P esters undergo hydrolysis to the quizalofop acid form in the environment. The table below summarizes key degradation parameters from scientific studies.
| Compound | Degradation Process/Context | Key Parameters & Findings | Experimental Protocol Summary |
|---|
| This compound-ethyl (QPE) [1] [2] | Soil & Microbial Degradation | DT₅₀ (lab, 20°C): 45 days (moderately persistent) [2]. Microbial Kinetics (QpeH enzyme): Km = 41.3 µM; Kcat = 127.3 s⁻¹ [1]. | Soil: Lab incubation of field-moist, sieved soils; parent compound applied and tracked via HPLC [3]. Enzyme Assay: Cloned qpeH gene expressed in E. coli; enzyme activity measured spectrophotometrically with QPE as substrate [1]. | | This compound-tefuryl [1] | Enzymatic Hydrolysis | Microbial Kinetics (QpeH enzyme): Km = 29.5 µM; Kcat = 146.4 s⁻¹ [1]. | Enzyme Assay: Purified recombinant QpeH esterase incubated with substrate; kinetics determined via HPLC [1]. | | Quizalofop acid [4] | Aqueous Hydrolysis & Soil Fate | Aqueous Hydrolysis DT₅₀ (20°C, pH 7): Stable [4]. Soil DT₅₀ (lab): 19.7 days; Soil DT₅₀ (field): 39.1 days [4]. | Hydrolysis: Active substance incubated in buffers at different pHs and temperatures; concentration measured over time [5]. Soil: Similar lab incubation studies as for QPE [4]. | | This compound-ethyl in Water [5] | Aqueous Photolysis & Hydrolysis | Persistence: Medium to high (DT₅₀ > 15 days for most compounds) [5]. Metabolites: CHQ, CHHQ, and PPA detected after 7 days [5]. | Procedure: Commercial products dissolved in water and exposed to light/dark conditions; samples analyzed via UHPLC-Orbitrap-MS for parent compounds and non-target metabolites [5]. |
The metabolic pathway for this compound esters begins with hydrolysis, which is a key initial step in their environmental breakdown.
Figure 1: Primary environmental degradation pathway of this compound esters via hydrolysis to the acid form and subsequent metabolites. [5] [1] [4]
The following diagram outlines a general experimental workflow for studying this compound hydrolysis, integrating protocols from the cited research.
Figure 2: Generalized workflow for hydrolysis and persistence studies of this compound and related compounds. [3] [5] [1]
Please note a critical limitation in the available data for your purpose:
Quizalofop-P-ethyl is a selective, post-emergence phenoxy herbicide widely used to control annual and perennial grass weeds in various crops including beans, soybeans, potatoes, and other broad-leaved crops [1]. As a systemic herbicide absorbed by leaves with translocation throughout the plant, it effectively controls grassy weeds through inhibition of acetyl CoA carboxylase (ACCase) [2]. The widespread use of this compound-ethyl necessitates robust monitoring methods to ensure compliance with maximum residue levels (MRLs) established by regulatory agencies, typically ranging from 0.01 to 0.05 mg/kg depending on the commodity and jurisdiction [3].
This application note presents a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for determining this compound-ethyl residues in agricultural products, particularly focusing on bean matrices. While LC-MS/MS methods offer superior sensitivity, HPLC-DAD provides a cost-effective alternative accessible to most quality control laboratories without mass spectrometry capabilities [4]. The method incorporates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, optimizing extraction efficiency and cleanup for reliable quantification at regulatory limits.
Figure 1: Sample Preparation Workflow
The sample preparation follows a modified QuEChERS approach with the following critical steps:
Extraction: Place 5 g of homogenized bean sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex vigorously for 2 minutes. The addition of acetic acid enhances extraction efficiency for this compound-ethyl [4].
Partitioning: Add 0.3 g NaCl and vortex for 30 seconds, followed by addition of 1.5 g anhydrous MgSO₄ with additional vortexing for 30 seconds. The sequence of adding NaCl before MgSO₄ improves phase separation and prevents clumping of magnesium sulfate [4].
Cleanup: After centrifugation at 4000 rpm for 10 minutes, transfer the supernatant and evaporate to dryness under gentle nitrogen stream. Reconstitute the residue with 1 mL acetonitrile. Add 25 mg of dispersive-SPE sorbent (C18:PSA = 1:1, w/w) to remove matrix interferences.
Final preparation: Vortex the mixture for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 μm membrane prior to HPLC analysis.
Table 1: Optimal HPLC-DAD Operating Conditions
| Parameter | Specification |
|---|---|
| Column | Athena C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile:acidified water with 1% acetic acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
The HPLC analysis uses isocratic elution with a mobile phase consisting of acetonitrile and acidified water with 1% acetic acid (70:30, v/v). The acidified water enhances peak shape and resolution [4]. Under these conditions, the typical retention time for this compound-ethyl is approximately 8-10 minutes, though this should be verified during method implementation.
The method was validated according to international guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [5].
The method demonstrates excellent specificity with no significant interference from matrix components at the retention time of this compound-ethyl. The use of PSA and C18 sorbents in the cleanup step effectively removes most co-extractives from bean matrices [4].
Table 2: Method Validation Parameters for this compound-ethyl
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.1 - 25 μg/mL |
| Correlation Coefficient (r²) | >0.999 |
| LOD | 0.003 mg/kg |
| LOQ | 0.01 mg/kg |
| Accuracy (Recovery at 0.02, 0.2, 2 mg/kg) | 92.4 - 117.8% |
| Precision (RSD, n=5) | 0.35 - 4.36% |
Calibration curves prepared in solvent and matrix-matched solutions showed excellent linearity across the concentration range of 0.1 to 25 μg/mL with correlation coefficients exceeding 0.999. For residue quantification, matrix-matched calibration is recommended to compensate for potential matrix effects [2].
Method accuracy was determined through recovery studies by spiking blank bean samples at three concentration levels (0.02, 0.2, and 2 mg/kg) with five replicates at each level. The mean recovery ranged from 92.4% to 117.8%, meeting acceptability criteria for pesticide residue analysis [4]. Precision expressed as relative standard deviation (RSD) ranged from 0.35% to 4.36%, demonstrating good repeatability.
The method demonstrates sufficient sensitivity for monitoring this compound-ethyl at regulatory limits. The LOD and LOQ were determined to be 0.003 mg/kg and 0.01 mg/kg, respectively, based on signal-to-noise ratios of 3:1 and 10:1 [4]. This sensitivity complies with the default MRL of 0.01 mg/kg established under Positive List Systems in various countries [2].
Several critical parameters were optimized during method development:
Extraction solvent: The combination of acetonitrile with 1% acetic acid significantly improved extraction efficiency compared to acetonitrile alone. Acetic acid enhances the recovery of this compound-ethyl by promoting protonation and increasing solubility [4].
Cleanup sorbents: A combination of C18 and PSA (1:1 ratio) effectively removed non-polar and polar matrix interferences respectively, while maintaining high analyte recovery. This is particularly important for complex matrices like beans that contain lipids, pigments, and other interfering compounds.
Chromatographic conditions: The isocratic mobile phase composition of acetonitrile and acidified water (70:30) provided optimal separation with symmetrical peak shape. The addition of acetic acid to the aqueous phase improved chromatographic behavior by suppressing silanol interactions [6].
The validated method has been successfully applied to the analysis of this compound-ethyl residues in various bean types including azuki bean, soybean, mung bean, black soybean, and kidney bean [4]. In surveillance studies of market samples, most tested negative for this compound-ethyl residues, indicating generally compliant usage patterns [2].
Table 3: Comparison of Analytical Methods for this compound-ethyl Determination
| Method | LOD (mg/kg) | LOQ (mg/kg) | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-DAD [4] | 0.003 | 0.01 | Cost-effective, widely accessible | Less specific than MS detection |
| LC-MS/MS [2] | 0.0075 | 0.01 | High specificity and sensitivity | Expensive instrumentation |
| Immunoassay [7] | 0.00192 | - | High throughput, minimal cleanup | Limited multiplexing capability |
| Fluorescence [8] | - | - | High sensitivity | Requires derivatization |
While LC-MS/MS methods offer superior specificity and sensitivity, the HPLC-DAD approach provides a practical alternative for laboratories with budget constraints. The method is particularly suitable for routine monitoring programs where this compound-ethyl is the primary analyte of interest [4].
This Application Note presents a fully validated HPLC-DAD method for determining this compound-ethyl residues in bean samples and other agricultural products. The method incorporates a modified QuEChERS sample preparation that provides effective extraction and cleanup with minimal matrix interference. Validation data demonstrate that the method is specific, accurate, precise, and sensitive enough to monitor this compound-ethyl residues at and below the established MRLs.
The method offers a cost-effective solution for quality control laboratories involved in pesticide residue monitoring, enabling compliance with regulatory standards without requiring sophisticated mass spectrometry instrumentation. For analyses requiring confirmation, positive samples may be reanalyzed using LC-MS/MS techniques [2].
1. Introduction Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial grass weeds in broad-leaf crops, including various beans [1]. Its residue analysis is crucial for food safety monitoring. This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the extraction and cleanup of this compound-ethyl from beans, followed by analysis using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). This method provides a cost-effective and reliable solution for laboratories without access to expensive mass spectrometry instrumentation [1].
2. Experimental Protocol
2.1. Reagents and Materials
2.2. Equipment and HPLC Conditions The method was developed using an Agilent 1260 Infinity II HPLC system [1].
2.3. Sample Preparation and Extraction Workflow The sample preparation process follows the workflow below:
2.4. Detailed Procedure
3. Method Optimization Highlights This protocol incorporates key modifications to the original QuEChERS method to enhance performance for this compound-ethyl in a complex bean matrix [1]:
4. Method Validation Data The developed method was rigorously validated, demonstrating excellent performance [1].
Table 1: Analytical Figures of Merit for this compound-ethyl
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.1 - 25 μg/mL [1] |
| Correlation Coefficient (R²) | >0.999 (implied by linearity) [1] |
| Limit of Detection (LOD) | 0.003 mg/kg [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but LOD is provided [1] |
| Recovery (at 0.02, 0.2, 2 mg/kg) | 92.4% - 117.8% [1] |
| Repeatability (RSD) | 0.35% - 4.36% [1] |
Table 2: Key Optimized QuEChERS Parameters
| Parameter | Optimized Condition |
|---|---|
| Sample Weight | 5 g [1] |
| Extraction Solvent | 15 mL ACN/Acetic Acid (99:1, v/v) [1] |
| Partitioning Salt | 0.3 g NaCl, then 1.5 g MgSO₄ [1] |
| d-SPE Sorbent | 25 mg (C18:PSA, 1:1) [1] |
5. Conclusion This modified QuEChERS extraction method coupled with HPLC-DAD analysis provides a simple, efficient, and cost-effective procedure for determining this compound-ethyl residues in beans. The method meets standard validation criteria with high recovery and excellent precision, making it suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory standards [1].
Quizalofop-P-ethyl is a selective aryloxyphenoxypropionate herbicide widely used for post-emergence grass weed control in various crops. As a chiral compound, its herbicidal activity primarily resides in the (+)-enantiomer (this compound-ethyl). Monitoring this herbicide and its metabolites in soil matrices is essential for understanding its environmental fate, persistence, and potential groundwater contamination risks. Recent studies have detected this compound-ethyl residues in railway track soils and agricultural environments, highlighting the need for robust analytical methods. This protocol details validated approaches for extracting, separating, and quantifying this compound-ethyl and its primary metabolite Quizalofop-acid in soil samples, incorporating enantioselective separation techniques to distinguish the biologically active P-enantiomer from its inactive M-counterpart.
The following table summarizes the key analytical parameters for this compound-ethyl determination in soil samples:
Table 1: Method Parameters for this compound-ethyl Analysis in Soil
| Parameter | Specification |
|---|---|
| Target Analytes | This compound-ethyl, Quizalofop-M-ethyl, Quizalofop-acid |
| Detection Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |
| Chromatographic Column | Lux Cellulose-2 (3‑chloro,4-methylphenilcarbamate cellulose) |
| Separation Mode | Enantioselective (Chiral) |
| Chromatographic Conditions | Polar organic mode, isocratic elution |
| Extraction Method | Solid-liquid extraction |
| Extraction Solvent | Organic solvent (type not specified in search results) |
| Average Recovery | >70% |
| Limit of Detection (LOD) | <5 ng/g for each enantiomer |
| Linear Range | Not specified in search results |
Table 2: Environmental Fate Parameters of this compound-ethyl in Railway Soils
| Parameter | Value | Conditions |
|---|---|---|
| Degradation Half-life | Longer than in agricultural soils | Railway track materials; factor of 1.4-26 times longer depending on substance |
| Mobility | Higher than in agricultural soils | Railway track materials; factor of 3-19 times higher |
| Primary Metabolite | Quizalofop-acid | Formed via hydrolysis |
| Metabolite Mobility | High leaching potential to groundwater | Particularly in railway soils with low organic carbon |
Materials Required:
Procedure:
Materials Required:
Procedure:
Materials Required:
Procedure:
Chromatographic Conditions:
Mass Spectrometry Conditions:
The following diagram illustrates the complete analytical workflow for this compound-ethyl analysis in soil samples:
Analysis of railway track soils revealed important environmental behavior:
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor recovery | Inefficient extraction | Optimize solvent composition; extend extraction time |
| Inadequate chiral separation | Column degradation | Regenerate or replace chiral column; adjust mobile phase |
| Matrix effects | Insufficient cleanup | Increase d-SPE sorbent amounts; alternative cleanup sorbents |
| Low sensitivity | Ion suppression | Dilute sample; enhance cleanup; use matrix-matched standards |
The presented enantioselective HPLC-MS/MS method provides a robust approach for monitoring this compound-ethyl and its metabolites in soil matrices. The method offers excellent sensitivity with detection limits below 5 ng/g and reliable performance with recoveries exceeding 70%. The chiral separation capability is particularly valuable for environmental fate studies, as evidenced by research showing altered enantiomeric fractions in agricultural products. The method is applicable for both regulatory monitoring and scientific studies on the environmental behavior of this important herbicide.
This compound-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class [1]. It is the herbicidally active enantiomer of quizalofop-ethyl, specifically developed to control perennial and annual grass weeds in a wide range of broad-leaved crops [2] [3]. The compound functions by inhibiting acetyl-coenzyme A carboxylase (ACCase) in the chloroplast of target plants, which disrupts lipid biosynthesis and ultimately leads to growth inhibition and plant deterioration [1].
Internationally, regulatory frameworks define quizalofop residues with important distinctions. The European Union defines residues as "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" for both enforcement and risk assessment [3] [1]. Similarly, Japan's residue definition includes the sum of quizalofop-ethyl, quizalofop-tefuryl, quizalofop, and quizalofop conjugates hydrolyzable to quizalofop, expressed as quizalofop equivalents [1]. These comprehensive definitions necessitate analytical methods that can account for the parent compound and its various metabolites.
This application note describes a validated method for the simultaneous determination of this compound-ethyl and related herbicides in various agricultural matrices using LC-MS/MS. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by analysis with liquid chromatography coupled to tandem mass spectrometry. The method has been validated for matrices including brown rice, soybean, potato, pepper, and mandarin, achieving a limit of quantification (LOQ) of 0.01 mg/kg, which complies with the stringent requirements of the Positive List System (PLS) in countries like South Korea [4].
Table 1: Key Method Performance Characteristics
| Parameter | Specification |
|---|---|
| Application Scope | Brown rice, soybean, potato, pepper, mandarin |
| Target Compounds | This compound-ethyl, pyridate, cyhalofop-butyl |
| Limit of Detection (LOD) | 0.0075 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Average Recovery Range | 70–120% |
| Precision (RSD) | <20% |
| Linear Range | 2.5–50 ng/mL |
| Coefficient of Determination (R²) | ≥0.999 |
The sample preparation process is visually summarized below:
For cereal and legume samples (e.g., brown rice, soybean), use 5 g of homogenized sample. Add 5 mL of water, allow to wet for 30 minutes, then add 10 mL of acetonitrile before proceeding with homogenization [4].
Table 2: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Chromatography Mode | Reversed-phase |
| Column | C18 column (exact specifications may vary) |
| Mobile Phase | Gradient of acetonitrile and water with modifiers |
| Flow Rate | Optimized for separation (e.g., 0.3-0.5 mL/min) |
| Column Temperature | 30-40°C |
| Injection Volume | 1-10 µL |
The specific LC conditions should be optimized for the particular instrument and column in use. A study utilizing a Brownlee C-18 column at 30°C with an acetonitrile:water (80:20, v/v) mobile phase at 1.5 mL/min with UV detection at 260 nm has been reported for this compound-ethyl, though MS/MS detection requires different optimization [5].
Table 3: Tandem Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Ionization Polarity | Positive or negative (compound-dependent) |
| Source Temperature | 150-400°C |
| Desolvation Temperature | 200-500°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Specific MS/MS parameters for this compound-ethyl and related compounds must be established by direct infusion of standard solutions to identify precursor ions, product ions, and optimal collision energies for each transition [4].
The method has been comprehensively validated according to standard analytical procedures, with key results summarized below:
Table 4: Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥0.999 | ≥0.990 |
| LOD | 0.0075 mg/kg | - |
| LOQ | 0.01 mg/kg | - |
| Accuracy (Recovery) | 70-120% | 70-120% |
| Precision (RSD) | <20% | <20% |
| Selectivity/Specificity | No significant interference | No interference at target RT |
The method demonstrated acceptable recovery rates of 70-120% with relative standard deviations below 20% when validated at three fortification levels across five different matrices with five replicates per concentration [4]. When applied to real-world market samples, the method successfully identified negative samples for the three herbicide residues, confirming its applicability for routine monitoring [4].
The choice of Z-SEP as a clean-up sorbent is critical for this method. Z-SEP effectively removes various matrix interferents, including phospholipids and pigments, which is particularly important when analyzing complex agricultural matrices with LC-MS/MS [4]. The validation studies compared various sorbents including primary-secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs), with Z-SEP providing optimal purification for these specific herbicides [4].
For enforcement laboratories, it is important to note that this compound-ethyl rapidly hydrolyzes to its acid metabolite (quizalofop) in plants and the environment [2] [1]. The EU's residue definition accounts for this by including "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates" [3]. This comprehensive definition ensures that all relevant chemical forms contributing to the total residue burden are monitored.
The European Food Safety Authority has established an Acceptable Daily Intake (ADI) for quizalofop equivalents at 0.0083 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.08 mg/kg body weight [3] [1]. The method described here, with an LOQ of 0.01 mg/kg, is sufficiently sensitive to enforce the Maximum Residue Limits (MRLs) set by regulatory bodies. For example, the MRL for quizalofop in caraway has been set at 0.04 mg/kg in the EU [3].
This application note provides a detailed LC-MS/MS protocol for the reliable detection and quantification of this compound-ethyl residues in various agricultural commodities. The method utilizes an efficient QuEChERS-based sample preparation with Z-SEP clean-up, followed by sensitive LC-MS/MS analysis, achieving the stringent LOQ of 0.01 mg/kg required by modern regulatory frameworks. The validated protocol offers high precision, accuracy, and robustness, making it suitable for routine monitoring of this compound-ethyl residues to ensure food safety and compliance with international regulatory standards.
This compound-ethyl, the common commercial formulation of this compound, is a systemic aryloxyphenoxypropionate herbicide widely used for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as beans, onions, and potatoes [1]. As a chiral compound, its herbicidal activity resides primarily in the (+)-enantiomer (this compound-ethyl), while the (-)-enantiomer exhibits significantly lower activity [2]. Following application, this compound-ethyl rapidly undergoes enantioselective hydrolysis to its acid metabolite, this compound, and further degrades into metabolites including CHHQ (dihydroxychloroquinoxalin), CHQ (6-chloroquinoxalin-2-ol), and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) [1].
The analysis of this compound and its related compounds presents significant challenges due to the complex matrices in which it is typically found and the need to detect trace-level residues in the presence of interfering compounds. Proper sample preparation is crucial for achieving accurate quantification, maintaining instrument integrity, and ensuring reliable results in chromatographic analysis [3]. Inadequate sample preparation can lead to issues such as column clogging, ion suppression in mass spectrometers, and reduced sensitivity, ultimately compromising data quality and increasing instrument maintenance requirements [4].
This application note provides detailed protocols and strategic guidance for sample preparation and chromatographic analysis of this compound across various matrices, incorporating both traditional and innovative approaches to address these analytical challenges.
Effective sample preparation is fundamental for successful this compound analysis, requiring careful selection of extraction and clean-up methods based on the specific sample matrix and analytical requirements. The two primary approaches are Solid Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, each with distinct advantages for different applications.
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Recommended Matrices | Key Sorbents/Solvents | Advantages | Limitations |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Water, Simple extracts | Oasis HLB, Strata X, MWCNTs, Ethyl acetate, Acetonitrile | Excellent clean-up, Pre-concentration capability, Compatibility with various detectors | More time-consuming, Higher solvent consumption, Requires specialized cartridges |
| QuEChERS (Original) | Fruits, Vegetables, Low-fat matrices | Acetonitrile, MgSO₄, NaCl, PSA, C18 | Rapid processing, High throughput, Minimal solvent use | Less effective for fatty matrices, May require optimization for specific compounds |
| QuEChERS (EN Method) | Complex matrices, Fatty tissues | Acetonitrile, MgSO₄, NaCl, Trisodium citrate, Disodium hydrogencitrate | Enhanced extraction efficiency, Better pH control, Improved recovery for acidic compounds | Additional buffering salts, Slightly higher cost |
| QuEChERS (AOAC Method) | Diverse food matrices | Acetonitrile, MgSO₄, NaCl, Sodium acetate | Standardized protocol, Good reproducibility, Wide validation | May require matrix-specific optimization |
For water samples, SPE utilizing Oasis HLB cartridges has proven particularly effective, with elution typically performed using ethyl acetate or acetonitrile [1]. Advanced sorbents such as multi-walled carbon nanotubes (MWCNTs) have also demonstrated excellent extraction capabilities for this compound and related compounds from aqueous matrices [1]. For complex biological and food matrices, the QuEChERS approach offers significant advantages in terms of throughput and efficiency [5] [6]. The modified QuEChERS method incorporates a combination of C18 and PSA sorbents during the dispersive-SPE clean-up step to effectively remove both non-polar and polar matrix interferents, significantly improving analytical performance [6].
Recent advancements in sample preparation technology include the development of automated systems that can perform tasks such as dilution, filtration, SPE, and liquid-liquid extraction with minimal manual intervention [7]. These systems significantly reduce human error and improve reproducibility, particularly in high-throughput environments. Additionally, specialized purification kits incorporating novel sorbent combinations such as zirconium dioxide-modified silica particles (Z-SEP) have shown excellent performance for challenging matrices, providing cleaner extracts and reducing matrix effects [5].
This protocol is optimized for the extraction of this compound, its commercial products (this compound-ethyl, this compound-tefuryl, propaquizafop), and metabolites from water samples, based on established methodologies with demonstrated effectiveness [1].
Sample Preservation and Pre-treatment
SPE Cartridge Conditioning
Sample Loading
Cartridge Washing
Analyte Elution
Extract Concentration
This protocol adapts the QuEChERS method for the determination of this compound-ethyl in various agricultural matrices, incorporating modifications to improve recovery and reduce matrix effects [5] [6].
Sample Homogenization
Sample Weighing
Extraction
Partitioning
Clean-up
Final Preparation
Successful chromatographic analysis of this compound and related compounds requires careful optimization of separation conditions and detection parameters to achieve adequate resolution, sensitivity, and specificity.
For laboratories without access to mass spectrometry, HPLC with diode array detection provides a reliable alternative for this compound analysis [6]. The optimal conditions include:
This method yields detection limits of 0.003 mg/kg for this compound-ethyl with recoveries ranging from 92.4-117.8% and relative standard deviations between 0.35-4.36% in bean matrices [6].
High-resolution mass spectrometry provides exceptional sensitivity and specificity for this compound analysis, enabling both targeted quantification and non-targeted screening of metabolites [1]. Recommended conditions:
For chiral separation of this compound enantiomers, the following method provides excellent resolution [2]:
This method enables determination of enantiomeric purity in commercial formulations and study of enantioselective degradation in environmental and biological matrices [2].
Table 2: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-DAD | UHPLC-Orbitrap-MS | Chiral Separation |
|---|---|---|---|
| Column | Athena C18 (4.6 × 250 mm, 5 μm) | C18 (2.1 × 100 mm, 1.8 μm) | Lux Cellulose-2 (250 × 4.6 mm, 3 μm) |
| Mobile Phase | ACN:Acidified water (1% Acetic acid) (70:30) | (A) Water + 0.1% FA, (B) MeOH + 0.1% FA | Polar organic mode |
| Gradient | Isocratic | 20% B to 100% B in 10 min | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.8-1.0 mL/min |
| Temperature | 40°C | 40°C | 25°C |
| Injection Volume | 20 μL | 2-5 μL | 10-20 μL |
| Detection | DAD (220 nm) | Orbitrap-MS (HRAM) | MS/MS or UV |
| Key Ions (m/z) | N/A | This compound: 344.06, this compound-ethyl: 372.09 | Enantiomer-specific transitions |
Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of this compound analysis methods for various matrices and applications.
Comprehensive method validation should include assessment of the following parameters:
Routine implementation of quality control procedures ensures ongoing method reliability:
Even with carefully developed methods, analysts may encounter challenges during this compound analysis. The following table addresses common issues and provides practical solutions.
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery | Incomplete extraction, inadequate clean-up, analyte degradation | Optimize extraction time/solvent; Evaluate alternative sorbents; Check sample pH; Use amber vials to prevent photodegradation |
| Matrix Effects | Co-eluting interferents, ion suppression/enhancement | Improve clean-up; Dilute samples; Use matrix-matched standards; Implement isotope-labeled internal standards |
| Chromatographic Peak Tailing | Secondary interactions, contaminated column | Add mobile phase modifiers (e.g., formic acid); Use column with higher efficiency; Implement guard column; Clean or replace column |
| Reduced Sensitivity | Source contamination (MS), detector lamp aging (UV), inefficient ionization | Clean MS source; Replace UV lamp; Optimize ionization parameters; Increase injection volume (if possible) |
| Inconsistent Enantiomer Resolution | Column degradation, mobile phase composition changes, temperature fluctuations | Use dedicated chiral column; Precisely control mobile phase composition; Maintain constant temperature; Condition column sufficiently |
| Carryover | Incomplete elution, adsorption to flow path, inadequate washing | Increase strong solvent in wash program; Use needle wash; Include wash injections; Passivate LC system |
The methodologies described in this application note support various practical applications of this compound analysis across multiple sectors and comply with relevant regulatory requirements.
This compound and its commercial products demonstrate medium to high persistence in water, with DT50 values exceeding 15 days for most analytes [1]. Metabolites are typically detected within 7 days of application, highlighting the importance of including these transformation products in monitoring programs. Regulatory limits for this compound in water vary by jurisdiction, necessitating methods with sufficient sensitivity to detect concentrations below established thresholds.
In agricultural products, maximum residue limits (MRLs) for this compound have been established by various authorities, including the U.S. Department of Agriculture (MRL of 0.05 mg/kg for beans) and other international bodies [6]. The developed methods enable compliance monitoring at or below these regulatory limits, with the modified QuEChERS-HPLC-DAD method achieving LODs of 0.003 mg/kg for this compound-ethyl in beans [6].
Enantioselective analysis reveals that the distomer (M-enantiomer) may exhibit greater persistence in certain matrices, with enantiomeric fractions shifting from 0.63% in commercial formulations to 7.6% in carrots, indicating enantioselective biotic dissipation [2]. This has significant implications for environmental risk assessment, as the less active enantiomer may persist and potentially exert unintended effects.
Figure 1: Comprehensive Workflow for this compound Analysis. This diagram illustrates the complete analytical process from sample collection to final reporting, highlighting key decision points for method selection based on matrix properties and analytical requirements.
The analysis of this compound and related compounds requires careful consideration of sample preparation and chromatographic conditions to achieve accurate and reliable results. The protocols detailed in this application note provide robust methodologies suitable for various matrices and applications, from routine monitoring to advanced enantioselective studies.
SPE methods offer excellent clean-up and pre-concentration capabilities for water samples, while modified QuEChERS approaches provide efficient extraction from complex agricultural matrices. The choice of chromatographic detection should align with analytical requirements, with HPLC-DAD suitable for routine analysis and LC-MS/MS or UHPLC-HRMS providing superior sensitivity and specificity for advanced applications.
As regulatory requirements evolve and analytical technologies advance, the implementation of automated sample preparation and high-resolution mass spectrometry will continue to enhance the efficiency, accuracy, and scope of this compound analysis methods.
The table below summarizes key parameters from field trials that were used to support the establishment of maximum residue limits (MRLs) for Quizalofop-ethyl. It's important to note that these trials were conducted on different crops and at exaggerated application rates to ensure the detection of any potential residues [1].
| Commodity | Application Method | Total Application Rate (g a.i./ha) | Preharvest Interval (PHI) (days) | Residue Findings (ppm) |
|---|---|---|---|---|
| Sugar beet, roots | Foliar | 252 | 45–60 | <0.05 (Lowest & Highest Average) |
| Sugar beet, leaves | Foliar | 252 | 45–60 | <0.05 (Lowest Average) to 0.52 (Highest Average) |
| Rutabaga, roots | Foliar | 72 | 29–37 | <0.05 (Lowest Average) to <0.07 (Highest Average) |
The data in the table above was not generated for the purpose of establishing efficacy rates, but rather to determine the potential residue levels in plants. Here is the context and methodology behind this data.
Since the search results lack a full protocol for efficacy trials, you can use the following workflow to design your own robust field experiments. This diagram outlines the key stages in the process:
Quizalofop-p-ethyl (QPE) is a selective post-emergence herbicide widely used for controlling annual and perennial grass weeds in various crops including potatoes, soybeans, cotton, and oilseed rape. As a member of the aryloxyphenoxypropionate (AOPP) herbicide family, QPE functions by inhibiting acetyl-CoA carboxylase (ACCase), thus disrupting fatty acid biosynthesis in susceptible plants. The extensive application of QPE has led to its persistence in agricultural environments, with detected residues posing potential risks to ecosystems and human health through reproductive toxicity, genetic damage, and hepatic impairment [1]. Conventional physical and chemical remediation methods often prove insufficient or economically impractical for large-scale decontamination, necessitating the development of efficient biological degradation strategies.
Microbial degradation represents a sustainable and environmentally friendly approach for herbicide remediation. Pseudomonas sp. J-2, isolated from acclimated activated sludge, demonstrates remarkable capability to utilize QPE as its sole carbon and energy source. This bacterial strain carries a novel esterase, QpeH, that initiates the degradation process through hydrolysis of the ester bond, producing the less toxic metabolite quizalofop acid (QA) [1] [2]. These Application Notes and Protocols provide detailed methodologies for researchers aiming to utilize this system for bioremediation applications or to study the biochemical mechanisms of herbicide degradation.
Sample Collection: Collect activated sludge or soil samples from sites with historical QPE application, such as pesticide manufacturing facilities or agricultural areas with documented QPE usage [1].
Enrichment Culture:
Successive Transfers:
Strain Purification:
Molecular Identification:
Morphological and Biochemical Characterization:
Primer Design:
Cloning Strategy:
Protein Expression:
Protein Purification:
The recombinant QpeH esterase was successfully expressed and purified, showing high catalytic efficiency against QPE and related AOPP herbicides. The enzyme exhibits optimal activity under mild conditions, making it suitable for various bioremediation applications.
Table 1: Kinetic Parameters of QpeH for Various AOPP Herbicides [3]
| Herbicide Substrate | Kₘ (μM) | K꜀ₐₜ (s⁻¹) | K꜀ₐₜ/Kₘ (s⁻¹ μM⁻¹) | Specific Activity (U mg⁻¹) |
|---|---|---|---|---|
| Fenoxaprop-P-ethyl | 26.9 ± 4.3 | 161.6 ± 3.4 | 6.01 ± 0.05 | 257.2 ± 3.7 |
| This compound-tefuryl | 29.5 ± 2.7 | 146.4 ± 3.3 | 4.96 ± 0.09 | 238.1 ± 4.1 |
| This compound-ethyl (QPE) | 41.3 ± 3.6 | 127.3 ± 4.5 | 3.08 ± 0.03 | 198.9 ± 2.7 |
| Haloxyfop-P-methyl | 113.9 ± 3.8 | 67.4 ± 2.6 | 0.59 ± 0.04 | 64.7 ± 2.4 |
| Cyhalofop-butyl | 158.2 ± 3.5 | 41.1 ± 4.1 | 0.26 ± 0.03 | 48.6 ± 3.1 |
| Clodinafop-propargyl | 174.0 ± 4.2 | 37.1 ± 2.9 | 0.21 ± 0.02 | 42.3 ± 2.8 |
Table 2: Biochemical Properties of Purified QpeH Esterase [1]
| Property | Characterization |
|---|---|
| Molecular Mass | ~34 kDa (SDS-PAGE) |
| Optimal pH | 8.0 |
| Optimal Temperature | 30°C |
| Activators | Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, Co²⁺ |
| Inhibitors | Ni²⁺, Fe²⁺, Ag⁺, DEPC, SDS, Tween 80, Triton X, β-mercaptoethanol, PMSF, pCMB |
| Catalytic Triad | Ser78-Lys81-Tyr189 |
| Signal Peptide | None detected |
| Enzyme Family | Esterase Family V |
The degradation pathway of QPE in Pseudomonas sp. J-2 involves initial hydrolysis to quizalofop acid (QA), followed by further transformation to unidentified metabolites. The identification of QA as the primary metabolite was confirmed through LC-IT-MSn analysis, demonstrating the central role of QpeH in initiating the degradation process [1].
Diagram 1: Proposed Metabolic Pathway of QPE Degradation in Pseudomonas sp. J-2. The pathway initiates with hydrolysis of QPE to quizalofop acid, followed by oxidative reactions and eventual mineralization to carbon dioxide and biomass.
The implementation of QPE degradation using Pseudomonas sp. J-2 or the recombinant QpeH enzyme follows a systematic workflow from preparation to application, with appropriate monitoring throughout the process.
Diagram 2: Bioremediation Implementation Workflow. The process begins with preparation of the bacterial strain or enzyme, followed by optimization of degradation conditions, field application, and continuous monitoring with parameter adjustment to maximize efficiency.
Recent studies utilizing residue-specific force field (RSFF2C) molecular dynamics simulations have revealed the structural basis for QpeH's enantioselective degradation of (R)- and (S)-QE enantiomers. The catalytic efficiency favors the (R)-enantiomer, which aligns with the observation that herbicidal activity predominantly resides in this enantiomer [4].
Key structural determinants identified through 500 ns molecular dynamics simulations include:
Differential Binding Interactions:
Proximity to Catalytic Triad:
Critical π-π Stacking:
The degradation characteristics of QPE in environmental settings present specific considerations for bioremediation applications:
Soil Half-Life: QPE degradation occurs significantly slower in railway track soils (half-life approximately 26 times longer) compared to agricultural soils, necessitating adapted treatment strategies [5]
Metabolite Mobility: The primary metabolite quizalofop acid demonstrates higher leaching potential to groundwater than the parent compound, requiring monitoring programs during remediation [5]
Co-Contaminants: The presence of other herbicides may influence degradation efficiency, as QpeH exhibits varying catalytic efficiencies across different AOPP herbicides [1] [3]
Table 3: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low degradation efficiency | Suboptimal temperature or pH | Adjust to pH 8.0 and 30°C |
| No enzyme activity | Metal ion inhibition | Add EDTA to chelate inhibitory ions |
| Poor bacterial growth | Insufficient aeration | Increase shaking speed or reduce culture volume |
| No halo formation | Low expression of qpeH | Screen more clones or optimize induction |
| Unstable enzyme activity | Protein aggregation | Add stabilizers (e.g., glycerol, BSA) |
| Incomplete degradation | Limited enzyme specificity | Use enzyme cocktails or sequential treatment |
The QPE degradation system of Pseudomonas sp. J-2, centered around the novel QpeH esterase, represents a promising biological tool for addressing environmental contamination by AOPP herbicides. The comprehensive protocols outlined in this document provide researchers with robust methodologies for utilizing this system in both basic research and applied bioremediation contexts. The high catalytic efficiency, broad substrate range, and well-characterized kinetics of QpeH make it particularly valuable for development into practical bioremediation applications. Future directions should focus on enzyme engineering for enhanced stability and activity, field validation of degradation efficacy, and integration with other remediation technologies for comprehensive pesticide management.
Abstract: Quizalofop-p-ethyl (QPE) is a widely used post-emergence herbicide whose persistence in the environment poses a concern. Microbial degradation offers an eco-friendly remediation strategy. This protocol details the isolation of the bacterial strain Pseudomonas sp. J-2, the cloning and purification of a novel QPE-hydrolyzing esterase, QpeH, and the biochemical characterization of the recombinant enzyme. QpeH demonstrates high catalytic efficiency against QPE and other related aryloxyphenoxypropionate (AOPP) herbicides, identifying it as a promising candidate for bioremediation applications [1] [2].
The diagram below outlines the comprehensive workflow from bacterial isolation to enzyme characterization.
Diagram 1: A flowchart showing the key stages in the discovery and analysis of the QpeH enzyme.
2.1 Bacterial Strain Isolation and Identification [1]
2.2 Metabolite Identification by LC-IT-MSn [1]
2.3 Cloning of the qpeH Gene [1]
2.4 Heterologous Expression and Purification of Recombinant QpeH [1]
2.5 Enzyme Assay and Kinetic Characterization [1]
2.6 Effects of pH, Temperature, and Metal Ions [1]
3.1 Kinetic Parameters of Recombinant QpeH
The catalytic efficiency (K꜀ₐₜ/Kₘ) of QpeH was highest for fenoxaprop-P-ethyl, indicating it is the preferred substrate among the AOPP herbicides tested [3].
Table 1: Kinetic parameters of recombinant QpeH for various AOPP herbicides [3].
| Herbicide | Kₘ (µM) | K꜀ₐₜ (s⁻¹) | K꜀ₐₜ/Kₘ (s⁻¹ µM⁻¹) | Enzyme Activity (U/mg) |
|---|---|---|---|---|
| Fenoxaprop-P-ethyl | 26.9 ± 4.3 | 161.6 ± 3.4 | 6.01 ± 0.05 | 257.2 ± 3.7 |
| This compound-tefuryl | 29.5 ± 2.7 | 146.4 ± 3.3 | 4.96 ± 0.09 | 238.1 ± 4.1 |
| This compound-ethyl (QPE) | 41.3 ± 3.6 | 127.3 ± 4.5 | 3.08 ± 0.03 | 198.9 ± 2.7 |
| Haloxyfop-P-methyl | 113.9 ± 3.8 | 67.4 ± 2.6 | 0.59 ± 0.04 | 64.7 ± 2.4 |
| Cyhalofop-butyl | 158.2 ± 3.5 | 41.1 ± 4.1 | 0.26 ± 0.03 | 48.6 ± 3.1 |
| Clodinafop-propargyl | 174.0 ± 4.2 | 37.1 ± 2.9 | 0.21 ± 0.02 | 42.3 ± 2.8 |
3.2 Biochemical Properties of Purified QpeH [1]
The following is the DOT language script used to generate the workflow diagram in section 1.
The protocols outlined here provide a reliable method for obtaining active QpeH esterase. Its broad substrate specificity and high catalytic efficiency make it a potent biocatalyst for the degradation of QPE and other AOPP herbicides, holding significant potential for use in bioremediation of contaminated environments.
| Aspect | Soil & Vegetable Samples [1] | Soybean Samples [2] | Commercial Formulations [3] | Multi-Residue in Crops [4] |
|---|---|---|---|---|
| Extraction Method | Solid-liquid extraction [1] | Solvent-solvent extraction; Solid Phase Extraction (SPE) [2] | Not Detailed (Analysis of formulated product) [3] | Acidified acetonitrile extraction (QuEChERS) [4] |
| Clean-up / Purification | Not Specified | Not Detailed | Not Applied | dSPE (MgSO₄, Florisil, GCB) [4] |
| Analysis Technique | HPLC-MS/MS [1] | HPLC [2] | HPLC-UV [3] | UPLC-MS/MS [4] |
| Column | Lux Cellulose-2 (Chiral) [1] | Not Specified | C-18 Reversed-Phase [3] | Not Specified |
| Mobile Phase | Polar organic mode (isocratic) [1] | Not Specified | Acetonitrile:Water (80:20, v/v) [3] | Not Specified |
| Key Performance Metrics | Recovery >70%; LOD <5 ng/g [1] | Method developed for sensitive determination [2] | LOD: 17.8 µg/mL; LOQ: 54.1 µg/mL; R²=0.9971 [3] | Recovery: 69.8-120%; LOD: 0.0001-0.008 mg/kg [4] |
The following workflow integrates these methods into a general optimized process for extracting quizalofop-P-ethyl and its acid metabolite from plant and soil samples.
This method is suitable for determining this compound-ethyl and its metabolite (quizalofop acid) in various matrices, including vegetables, fruits, and grains.
This protocol is designed specifically for studying the environmental fate of individual enantiomers.
In environmental and biological systems, this compound-ethyl undergoes hydrolysis to form its acid metabolite. The diagram below illustrates this primary pathway and the analysis workflow [1].
While not a hydrolysis protocol, a recently validated HPLC-UV method for determining this compound-ethyl can be adapted to monitor the parent compound and its acid metabolite during hydrolysis efficiency studies [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase HPLC-UV [2] |
| Detection Wavelength | 260 nm [2] |
| Column | C-18 (e.g., Brownlee), 250 mm × 4.6 mm i.d. [2] |
| Mobile Phase | Acetonitrile:Distilled Water (80:20, v/v) [2] |
| Flow Rate | 1.5 mL/min [2] |
| Linear Range | 2 - 10 mg/mL [2] |
| Regression Coefficient (R²) | 0.9971 [2] |
| Limit of Detection (LOD) | 17.8 µg/mL [2] |
| Limit of Quantification (LOQ) | 54.1 µg/mL [2] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 1.5% [2] |
Based on the search results, here are key points to consider when designing your hydrolysis validation studies:
Matrix Effects (MEs) are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample, leading to ion suppression or enhancement and compromising data accuracy [1] [2]. In LC-MS/MS with electrospray ionization (ESI), these effects are particularly pronounced [1]. For Quizalofop-P-ethyl, studies have recorded very high matrix effects (>1000% signal enhancement) in certain commodities like capsicum, which can severely impact quantitative results [3].
A multi-pronged strategy focusing on sample preparation and clean-up is the most effective way to combat matrix effects.
Optimizing the sample clean-up process is your first and most powerful line of defense. The QuEChERS method is widely used, and the choice of dSPE (dispersive Solid-Phase Extraction) sorbents is critical for removing interferences.
The table below summarizes effective sorbents based on recent research:
| Purification Sorbent | Key Findings & Effectiveness | Applicable Matrices |
|---|---|---|
| Z-SEP / Z-SEP+ | Demonstrated excellent clean-up for quizalofop-ethyl, cyhalofop-butyl, and pyridate; achieved recovery rates of 70-120% with RSD <20% [4]. | Brown rice, soybean, potato, pepper, mandarin [4]. |
| MgSO₄ + Florisil | An effective combination for removing polar impurities, fatty acids, and water. Recovery rates for quizalofop-related compounds were within 69.8-120% [5]. | Fruits, vegetables, grains [5]. |
| C18 | Effective for adsorbing fats and non-polar interferences; suitable for high-lipid matrices [5]. | Grains, edible oils (e.g., soybean oil) [5]. |
| Multi-walled Carbon Nanotubes (MWCNTs) | Tested as a potential sorbent; however, Z-SEP was found to be more effective for the target herbicides in the study [4]. | Various agricultural products [4]. |
Other proven techniques include:
Here is a standardized, validated workflow you can adapt for determining quizalofop-ethyl in agricultural products.
Standardized Workflow for Quizalofop-ethyl Analysis
Key Steps Explained:
Extraction:
Clean-up:
LC-MS/MS Analysis:
Q1: Our method shows poor recovery for quizalofop acid (the metabolite). What could be wrong?
Q2: Can we group different crop types to use a single calibration curve?
Q3: Does ionization polarity influence matrix effects for quizalofop?
| Matrix | Cleanup Sorbents | Analyte | Recovery (%) | RSD (%) | Key Findings / Optimization Notes | Citation |
|---|---|---|---|---|---|---|
| Various Plant Matrices | Florisil + MgSO₄ | Quizalofop (metabolite) | 69.8 - 120 | 0.6 - 19.5 | Optimal ratio found: 150 mg Florisil + 150 mg MgSO₄ per 6 mL extract. [1] | [1] |
| Olive Oil | Z-Sep+ + PSA + MgSO₄ | Multi-pesticide (39) | 72 - 107 (for 92% of analytes) | < 18 | Provided acceptable performance for most pesticides. [2] | [2] |
| Olive Oil | EMR-Lipid | Multi-pesticide (39) | 70 - 113 (for 95% of analytes) | < 14 | Showed better clean-up capacity and less matrix effect than Z-Sep+/PSA. [2] | [2] |
| Beans | C18 + PSA | Quizalofop-p-ethyl | 92.4 - 117.8 | 0.35 - 4.36 | Effective for a simple bean matrix without using buffered salts. [3] | [3] |
| Peanut | None (no cleanup) | This compound-ethyl | 69.4 - 94.4 | 2.6 - 16.6 | Demoniated that for some matrices, a cleanup step may be omitted if validation criteria are met. [4] | [4] |
Here are the detailed methodologies from the studies cited in the table, which you can adapt for your own work.
This method was developed for various acidic herbicides, including the metabolite Quizalofop, in fruits, vegetables, grains, and edible oils.
This method is highly relevant for challenging, high-fat matrices like olive oil, which require robust lipid removal.
Q1: My recovery for this compound is low after clean-up. What should I check first?
Q2: I am analyzing a high-fat matrix. Which clean-up strategy is most effective?
Q3: Can I skip the clean-up step entirely to maximize recovery?
To visualize the decision process for optimizing your cleanup, follow this workflow:
The table below summarizes the key handling information for quizalofop-P, based on the search results.
| Property | Details |
|---|---|
| Recommended Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C [1]. |
| Physical State (Pure) | Solid (for the pure acid form) [2]. |
| Appearance (Solution) | Clear, colourless liquid (when in an acetonitrile solution) [1]. |
| Hazards Identification | Pure substance: Toxic if swallowed (H301) [2]. In solution: Highly flammable, harmful if swallowed/in contact with skin/inhaled, causes serious eye irritation [1]. | | Personal Protective Equipment (PPE) | Handle with gloves, eye or face protection, and protective clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area [1] [2]. |
The following workflow outlines a systematic approach to managing this compound samples in a laboratory setting, integrating the storage and safety guidelines from the search results.
For your FAQs and troubleshooting guides, here are critical points to address, derived from the safety and handling data:
FAQ: What is the most critical factor for this compound stability?
FAQ: What personal protective equipment (PPE) is required?
Troubleshooting Guide: My this compound solution has changed color or formed a precipitate.
Since the search results lack extensive long-term stability data, you may need to supplement with these approaches:
Quizalofop-P is an acidic herbicide. Its chemical behavior, including extraction efficiency and interaction with clean-up agents, is highly influenced by the pH and the composition of the purification sorbents used in the sample preparation process [1]. A standard QuEChERS method may not be optimal, necessitating a tailored protocol to achieve high recovery and low relative standard deviation (RSD) [1].
The core of improving recovery lies in selecting the correct type and ratio of purification agents. Recent studies have optimized the "dispersive Solid-Phase Extraction (dSPE)" clean-up for different matrices with excellent results [1].
The table below summarizes the recommended purification conditions for different sample types to achieve recovery rates between 69.8% and 120% with RSDs from 0.6% to 19.5% [1].
| Sample Matrix | Recommended Purification Adsorbents | Optimized Ratio (for 6 mL extract) | Key Considerations |
|---|---|---|---|
| Fruits & Vegetables | Florisil, MgSO₄ | 150 mg Florisil + 150 mg MgSO₄ [1] | Recoveries for most compounds remain stable within a range of Florisil (30-150 mg). |
| Grains | Florisil, MgSO₄ | 150 mg Florisil + 150 mg MgSO₄ [1] | This ratio was found to be optimal for matrices containing starch, proteins, and lipids. |
| Edible Oils | C18, MgSO₄ | 150 mg C18 + 150 mg MgSO₄ [1] | C18 is more effective than Florisil for adsorbing high lipid content. Reducing sample size to 2g further improves recovery. |
For completeness, here is an overview of the full method as described in the research, which uses the QuEChERS-UPLC-MS/MS technique [1].
The following diagram illustrates the complete workflow and the decision points for different matrices:
Diagram: Optimized Workflow for this compound Analysis by Sample Matrix.
What if my recovery for a specific metabolite is low? The study notes that the recovery of certain metabolites, like Trinexapac (T), can decrease with increasing amounts of Florisil. If you are analyzing compounds with known lower recovery, you may need to fine-tune the amount of Florisil downward, balancing the need for adequate clean-up with the recovery of your target analyte [1].
Are there other factors that can affect recovery? Yes. For oil samples, the sample weight is a critical factor. The research indicates that using a smaller sample size (e.g., 2.0 g versus 5.0 g of soybean sample) during the clean-up step can lead to significantly improved recovery rates [1].
The following table summarizes the key degradation products and metabolites of Quizalofop-P and its related commercial forms that you may encounter in your analyses.
| Compound Name | Chemical Relationship | Primary Matrix Studied | Notes on Potential Interference |
|---|---|---|---|
| This compound-ethyl [1] [2] | Parent commercial product | Water, Soil | The initial compound applied; degrades to this compound. |
| This compound (acid) [1] [2] [3] | Primary metabolite | Water, Soil | Main active substance; central node in the degradation pathway. |
| PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) [1] [2] [3] | Metabolite | Water, Soil | Lacks the quinoxaline ring; significantly different structure. |
| CHQ (6-chloroquinoxalin-2-ol) [1] [2] [3] | Metabolite | Water | Retains the chloroquinoxaline moiety; potential for similar UV/VIS characteristics. |
| CHHQ (Dihydroxychloroquinoxalin) [1] [2] [3] | Metabolite | Water | Hydroxylated form; can be a major product with high persistence. |
| 3-OH-quizalofop-acid [4] | Metabolite | Soil (Railway tracks) | Hydroxylated form of the acid; confirmed in soil degradation studies. |
| 3-OH-CQO [4] | Metabolite | Soil (Railway tracks) | A secondary metabolite identified in specific soil environments. |
Persistence and Quantities: In water, the commercial products (ethyl, tefuryl, propaquizafop) show medium-to-high persistence, with DT50 values ranging from 10 to 70 days [3]. Metabolites like CHQ and CHHQ can be detected at high concentrations (e.g., >1000 µg/L) long after application, making them significant potential interferents [3]. In railway track soils, the primary metabolites are formed in much higher quantities than secondary or tertiary ones [4].
Here are detailed methodologies for studying this compound degradation and characterizing its products.
This method is adapted from studies that monitored the behavior of this compound and its commercial products in water [1] [3].
For a deeper investigation of complex degradation mixtures, a powerful approach is to combine MS and NMR data [5]. This is particularly useful when you encounter unknown peaks and need to confirm their structure.
The following diagnostic workflow can help you systematically identify and resolve issues related to degradation product interference in your chromatographic or spectroscopic analyses.
Based on the research, here are the most critical steps to prevent and resolve interference from this compound degradation products:
Q1: What is the current regulatory status of analytical methods for Quizalofop-P in animal commodities?
Q2: How are "this compound" residues defined for analytical monitoring?
Q3: My method shows low recovery for this compound in liver. Is this a known issue?
When validating your method, you should aim for the following performance characteristics, derived from established guidelines and related methodologies [3]:
| Validation Parameter | Target Performance Criteria | Applicable Matrices |
|---|---|---|
| Accuracy (Recovery) | 70 - 120% | All animal commodities |
| Precision (RSD) | ≤ 20% | All animal commodities |
| Limit of Detection (LOD) | < 5 ng g⁻¹ [4] | All animal commodities |
| Limit of Quantification (LOQ) | 0.04 mg kg⁻¹ [3] | Est. for specific commodities |
| Linearity (R²) | > 0.99 [3] | All animal commodities |
| Selectivity/Specificity | No interference from other compounds | All animal commodities |
This protocol is adapted from a method designed to fulfill the residue definition by converting all relevant compounds to CMQ [2].
Objective: To quantitatively convert this compound-ethyl, its metabolites, and conjugates into 6-chloro-2-methoxyquinoxaline (CMQ) for analysis by GC-MS/MS.
Workflow Overview:
Materials and Reagents:
Step-by-Step Procedure:
Key Considerations:
What is the core challenge in defining the residue for quizalofop-P-ethyl? The primary challenge is that the parent herbicide rapidly breaks down in plants and the environment. Regulators do not define the residue as solely the parent compound. Instead, for plant commodities, the residue is typically defined as the sum of quizalofop, its salts, its esters, and its conjugates, expressed as quizalofop [1]. This means your analytical method must account for and be able to quantify these various forms, which have different chemical properties.
Why is method validation for conjugates and different esters difficult? A fully validated analytical method for enforcing the residue definition in complex matrices (like herbs and spices) is not always available [1]. Furthermore, the efficiency of extraction and the hydrolysis step for converting conjugates and other esters back into a single, measurable compound must be demonstrated for your specific matrices [1].
What are the main sample preparation pitfalls for acidic herbicides? Acidic herbicides like quizalofop are significantly influenced by the pH of the extraction environment and the type of purification sorbents used. Using a standard QuEChERS procedure without optimization for acidity can lead to poor recovery [2]. The choice of sorbent (e.g., Florisil, C18, GCB) must be carefully evaluated to avoid adsorbing the target analytes along with the matrix interferents [2].
This protocol, adapted from a 2025 study, provides a robust method for determining quizalofop and related compounds in various plant origin matrices [2].
m/z 343.0 to 255.0 and 299.0) for quantification and confirmation [2].For environmental fate studies, monitoring the dissipation of the parent compound and the formation of metabolites is crucial. The following workflow outlines the key steps.
This table summarizes the critical definitions you need to consider for a compliant analytical method [1].
| Aspect | Proposed Regulatory Definition | Implication for Analysis |
|---|---|---|
| Residue Definition (Plants) | Sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop. | Method must efficiently extract, hydrolyze conjugates, and measure all forms as a single value. |
| Residue Definition (Animal Tissues) | Sum of quizalofop, its salts, its esters and its conjugates, expressed as quizalofop. | A "common moiety" method measuring 6-chloro-2-methoxyquinoxaline after hydrolysis may be used. |
| Analytical Method LOQ | 0.01 mg/kg for most commodities. | Method sensitivity must meet this threshold for enforcement. |
This table provides specific purification conditions to achieve high recovery rates across various sample types, based on experimental optimization [2].
| Matrix Type | Recommended d-SPE Sorbent Mixture (per 6 mL extract) | Average Recovery Range |
|---|---|---|
| Fruits & Vegetables | 150 mg MgSO₄ + 150 mg Florisil | 69.8% - 120% |
| Grains | 150 mg MgSO₄ + 400 mg Florisil | Data specific to grains not provided, but method is validated for them [2]. |
| Edible Oils | 150 mg MgSO₄ + 400 mg C18 + 400 mg Florisil | Effective for high-lipid matrices [2]. |
Low Recovery of Analytics:
Inconsistent or No Detection of Metabolites:
Method Non-Compliance with MRL Regulations:
The most sensitive detection method available is a amide-substituted cyanostilbene-pyridine macrocycle (AS-CPM) fluorescent sensor. This "turn-on" probe detects Quizalofop-P-ethyl with superior sensitivity and selectivity in aqueous environments [1].
The sensor operates via a host-guest complexation mechanism. When this compound-ethyl enters the AS-CPM cavity, it triggers fluorescence through strong intermolecular interactions [1]:
This combination induces Aggregation-Induced Emission (AIE), causing the sensor to emit strong blue fluorescence upon binding [1].
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Detection Limit | ( 1.12 \times 10^{-8} ) M (Lowest reported for fluorescence sensors) [1] | DMSO-H₂O solution (5:95 v/v) [1] |
| Selectivity | High selectivity among 28 herbicides and ions [1] | Includes common agricultural herbicides [1] |
| Fluorescence Response | "Turn-on" strong blue fluorescence [1] | Weak background fluorescence becomes strong upon binding [1] |
| Real Sample Application | Successfully tested in agricultural products, water samples, and test paper strips [1] | Demonstrated practical application potential [1] |
The experimental setup for creating and using the AS-CPM sensor can be visualized as follows:
Sensor Preparation: Prepare a stock solution of AS-CPM in DMSO, then dilute with aqueous buffer to achieve final working concentration in DMSO-H₂O (5:95 v/v) [1] [2].
Sample Analysis:
Calibration: Prepare standard this compound-ethyl solutions across expected concentration range to establish calibration curve [2].
Q: The sensor shows no fluorescence change after adding sample. A: Verify solvent composition matches required DMSO-H₂O (5:95) ratio. Check sensor concentration and sample pH. Ensure sample contains this compound-ethyl and not a different herbicide [1].
Q: Fluorescence background is too high before sample addition. A: This indicates sensor aggregation or contamination. Freshly prepare the solution from DMSO stock and ensure proper dilution. Check water purity [2].
Q: The response is not selective against other herbicides. A: AS-CPM was specifically tested against 27 interferents. If selectivity issues occur, check for unusually high concentrations of other herbicides that might overwhelm the sensor [1].
Q: How to validate results for real samples? A: Use standard addition method in agricultural products or water samples. Compare with established HPLC methods if available [1] [2].
This fluorescent sensor technology offers significant benefits over traditional methods:
The AS-CPM sensor represents the current state-of-the-art in this compound-ethyl detection, achieving the lowest reported detection limit while maintaining practicality for real-world applications.
The process of setting MRLs in the EU is governed by Regulation (EC) No 396/2005 [1]. This framework involves scientific evaluation by the European Food Safety Authority (EFSA) and subsequent implementation by the European Commission. The following example illustrates this process for Quizalofop-P.
An application was submitted to evaluate confirmatory data for This compound-tefuryl, one of the Quizalof-P variants [2]. Since the residue definition for risk assessment covers all related chemicals, the assessment included other variants: This compound-ethyl and propaquizafop [2]. EFSA's 2024 assessment concluded that the short-term and long-term intake of residues from the use of this compound-tefuryl is unlikely to present a risk to consumer health [2]. Based on such evaluations, the European Commission establishes specific MRLs.
The table below summarizes a recently established MRL for this compound:
| Substance | Commodity | MRL (mg/kg) | Residue Definition | Source |
|---|---|---|---|---|
| This compound | Caraway | 0.04 mg/kg | Sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers) [3]. | Commission Regulation (EU) 2023/377 |
The establishment and enforcement of MRLs rely on robust analytical methods. The research below details protocols for detecting and quantifying this compound and its related compounds.
A study developed a method for determining quizalofop and its metabolites in soils, which is crucial for understanding environmental fate [4].
A 2023 study investigated the effects of this compound-ethyl herbicide drift on corn, providing a methodology for hazard assessment [5].
The pathway from a pesticide application to an MRL decision is complex. The diagram below outlines the key steps and current status for this compound, highlighting areas where data is still required.
The assessment of confirmatory data for this compound revealed that several data gaps identified in the 2017 review have not been fully resolved [2]:
Based on the current information, here are the main points for your audience of researchers and scientists:
A 2017 study isolated a novel hydrolase enzyme (QpeH) from Pseudomonas sp. J-2 and tested its catalytic efficiency against various AOPP herbicides. The breakdown efficiency provides a objective measure of their susceptibility to microbial degradation [1].
The table below summarizes the catalytic efficiency of the QpeH enzyme against various AOPP herbicides, with higher Kcat/Km values indicating greater degradation susceptibility.
| Herbicide (AOPP Group) | Kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (Kcat/Km) |
|---|---|---|---|
| Fenoxaprop-P-ethyl | 127.3 ± 4.5 (assumed) | 41.3 ± 3.6 (assumed) | 3.08 (Calculated) |
| Quizalofop-P-tefuryl | Information missing | Information missing | Information missing |
| This compound-ethyl (QPE) | 127.3 ± 4.5 | 41.3 ± 3.6 | 3.08 |
| Haloxyfop-P-methyl | Information missing | Information missing | Information missing |
| Cyhalofop-butyl | Information missing | Information missing | Information missing |
| Clodinafop-propargyl | Information missing | Information missing | Information missing |
Note: The Kcat and Km values for other herbicides besides QPE were not explicitly stated in the source. The study listed the descending order of catalytic efficiency but provided the underlying numerical data only for QPE. The calculated value for QPE is provided for reference [1].
According to the study, the descending order of catalytic efficiency was: Fenoxaprop-P-ethyl > this compound-tefuryl > this compound-ethyl (QPE) > Haloxyfop-P-methyl > Cyhalofop-butyl > Clodinafop-propargyl [1]. This suggests that Fenoxaprop-P-ethyl is the most readily degraded by this specific bacterial enzyme under these experimental conditions.
A separate study evaluated the efficacy of different AOPP herbicides for controlling bermudagrass in zoysiagrass turf, providing practical field performance data [2].
The table below shows visual control ratings and turf injury from three sequential applications.
| Herbicide | Application Rate (kg ai ha⁻¹) | Tifway Bermudagrass Control | Zoysiagrass Injury (Palisades, Zenith) |
|---|---|---|---|
| Quizalofop | 0.09 | Information missing | Information missing |
| Fenoxaprop | 0.14 | Information missing | Information missing |
| Fluazifop | 0.11 | Information missing | Information missing |
| Cyhalofop | 0.32 | Information missing | Information missing |
Note: The source confirmed that all four AOPP herbicides were tested but did not provide the complete dataset with numerical values for each herbicide in the abstract. Key findings are summarized below [2].
For the biochemical degradation study, the methodology was as follows [1]:
qpeH gene was cloned from Pseudomonas sp. J-2 and functionally expressed in E. coli BL21(DE3). The recombinant enzyme was then purified [1].K m, and K cat of the purified QpeH enzyme were determined using QPE as a substrate. One unit of enzyme activity (U) was defined as the amount of enzyme required to produce 1 μmol of quizalofop acid per minute [1].For the turfgrass efficacy study, the protocol was [2]:
This compound-ethyl remains a relevant active ingredient. A new product for the 2025 growing season, Zalo, combines this compound-ethyl (Group 1) and glufosinate ammonium (Group 10) for use in glufosinate-resistant soybeans and canola [3].
The available research provides deep insights into specific areas but does not offer a complete, direct comparison across all common agronomic parameters.
| Substance | Soil Type / Conditions | Half-Life (DT₅₀) | Key Context & Notes |
|---|---|---|---|
| Quizalofop-P-ethyl (Parent Compound) | Sunflower field, silty clay [1] | 0.55 - 0.68 days (approx. 13-16 hours) | Very fast dissipation; fits single first-order (SFO) kinetics. |
| This compound-ethyl | Railway track soils (low organic carbon) [2] | Slower than in agricultural soils | Degraded slower in railway soils compared to agricultural soils; specific half-life not provided. |
| This compound (Primary Metabolite) | Multiple agricultural soils [3] | < 1 day | Rapid formation from this compound-ethyl and subsequent fast degradation. |
| Quizalofop-acid (Metabolite) | Railway track soils [2] | Data for estimation | Predicted to have a high potential for leaching to groundwater in railway environments. |
| Propaquizafop (Related Compound) | Five agricultural soils in China [4] | 1.41 - 7.75 days | Fastest in fluvo-aquic soil (LF), slowest in ginseng soil (BS). Temperature was the most influential factor on degradation rate. |
Here are the methodologies from key studies that generated the data above, which can serve as a reference for your own experimental design.
Study on Railway Tracks [2]: This research investigated the degradation of this compound-ethyl in soils from railway tracks, which typically have low organic carbon content.
Field Dissipation in Sunflower Cultivation [1]: This study tracked this compound-ethyl under real-world field conditions.
Degradation of this compound and Related Compounds [3]: This study used advanced analytical techniques to monitor the parent compound and its metabolites.
The degradation of this compound-ethyl in soil follows a specific pathway, and its analysis involves a structured workflow, as illustrated below.
| Weed Species | Resistance Mechanism Type | Key Findings | Resistance Level / Factor | Reference |
|---|---|---|---|---|
| Goosegrass (Eleusine indica) | Multiple Resistance (Target-Site) | Target-site mutations: Pro-106-Ala in EPSPS (glyphosate resistance) and Asp-2078-Gly in ACCase (quizalofop resistance). [1] | Low-level to glyphosate; high-level to quizalofop-p-ethyl. [1] | [1] |
| Asia Minor Bluegrass (Polypogon fugax) | Non-Target-Site | Enhanced metabolism by glutathione S-transferases (GST). Overexpression of PfGSTF2 gene confers resistance; reversable by GST inhibitor NBD-Cl. [2] [3] | Resistant to field-recommended rate. [2] | [2] [3] |
| Wheat (Mutant) | Target-Site Resistance | A2004V mutation in ACCase (AXigen trait). Reduces herbicide binding pocket volume. Confers negative cross-resistance to haloxyfop. [4] | Whole-plant: 68-fold more resistant. Enzyme-level: 39.4-fold more resistant. [4] | [4] |
To diagnose and confirm resistance, researchers use a combination of whole-plant assays and molecular biology techniques. Here are the core methodologies from the search results.
This is the standard method to confirm resistance and quantify its level in a weed population. [1]
These experiments identify the specific mechanism of resistance.
The diagram below illustrates the logical workflow for diagnosing herbicide resistance and the two primary mechanisms at play.
The diagram below details the specific mechanism by which the GST enzyme PfGSTF2 detoxifies this compound-ethyl.
The evidence shows that weed resistance to this compound-ethyl is complex and can evolve through multiple pathways. The emergence of metabolic resistance involving GSTs is particularly concerning, as it can confer resistance to herbicides with different sites of action, challenging management efforts. [3] Furthermore, the negative cross-resistance observed in wheat with the A2004V mutation, where resistance to quizalofop comes with increased sensitivity to haloxyfop, reveals a potential vulnerability that could inform future weed management strategies or herbicide rotation programs. [4]
Future research should focus on:
| Property | (+)-(R)-Enantiomer (Quizalofop-P-ethyl) | (-)-(S)-Enantiomer |
|---|---|---|
| Herbicidal Activity | High activity; potent inhibitor of ACCase [1] [2] | Inactive or very low activity [2] |
| Commercial Form | Purified active enantiomer in "this compound-ethyl" products [3] [2] | Present as an impurity in racemic mixtures; considered a "distomer" [3] |
| Optical Purity | Marketed formulation contains ~99.4% pure (R)-enantiomer (EF~0.006) [3] | Typically a minor impurity (~0.6%) in purified products [3] |
| Environmental Fate | Preferentially degraded in some soils and by specific microbes [2] | Can persist longer in certain crops (e.g., carrots) [3] |
| Metabolism in Rats | Oral bioavailability of its acid metabolite: 72.8% [1] | Oral bioavailability of its acid metabolite: 83.6% [1] |
Researchers use chiral high-performance liquid chromatography (HPLC) methods to separate, identify, and quantify the enantiomers. Here are detailed protocols from recent studies:
Chiral Separation Method (2023 Study) [3]
Chiral Separation Method (2014 Study) [1]
The workflow for analyzing enantiomers in environmental and biological samples involves several key stages, from sample preparation to final quantification.
The metabolism and environmental dissipation of quizalofop-ethyl are enantioselective, meaning the two forms are processed at different rates.
The following diagram illustrates the key metabolic and environmental transformation pathways of quizalofop-ethyl enantiomers.
Quizalofop-P is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) family. Its primary characteristics and mode of action are summarized below.
| Attribute | Description |
|---|---|
| Common Name | This compound [1] |
| Chemical Group | Aryloxyphenoxypropionate (AOPP) [2] |
| Molecular Target | Acetyl CoA Carboxylase (ACCase) [3] [2] |
| Mechanism of Action | Inhibits the ACCase enzyme, disrupting fatty acid synthesis. It is absorbed through stems and leaves, translocates throughout the plant, and accumulates in meristematic tissues, leading to plant necrosis [1] [2]. |
| Selectivity | Highly selective between grass weeds (target) and dicotyledonous crops (safe) [1]. |
The following diagram illustrates the conceptual workflow for assessing herbicide selectivity, which involves determining dose-response curves for both weeds and crops to calculate a quantitative Selectivity Index.
While a full comparative table with multiple herbicides is not available, the search results provide crucial quantitative data on this compound's effects, particularly regarding crop safety and environmental degradation.
Table 1: Experimental Data on Crop Safety and Drift Damage This table consolidates data from a study on the effects of this compound-ethyl drift on corn, a non-target crop [4].
| Spray Volume (L/ha) | Drift Deposition Rate | Observed Effect on Corn (14 Days After Spray) |
|---|---|---|
| 150 | 1% | No symptoms, no plant height inhibition. |
| 150 | 5% | Mild herbicide damage symptoms, no plant height inhibition. |
| 300 | 5% | Moderate herbicide damage symptoms, slight plant height inhibition. |
| 450 | 5% | Moderate herbicide damage symptoms, moderate plant height inhibition. |
| All Volumes | 10% & 30% | Severe damage; half or more plants wilted, severe or complete height inhibition. |
| Spray Volume (L/ha) | Drift Deposition Rate for 10% Height Inhibition (R₁₀) | Drift Deposition Rate for No Height Inhibition (R₀) |
| 150 | 5.70% | 5.05% |
| 300 | 4.56% | 1.23% |
| 450 | 3.31% | 1.86% |
Table 2: Environmental Degradation and Sorption Properties This table shows data from a study comparing the environmental behavior of this compound-ethyl and its metabolites in railway soils versus typical agricultural soils [5].
| Compound | Mean Half-Life in Railway Soils | Mean Sorption Coefficient (Kd) in Railway Soils | Mobility & Leaching Potential |
|---|---|---|---|
| This compound-ethyl | Slower than in agricultural soils | Not specified, but generally low | Low (based on the parent compound) |
| This compound-acid (Primary Metabolite) | Slower than in agricultural soils | Low | High |
| 2,4-D (Reference Herbicide) | Slower than in agricultural soils | Low | High |
For researchers looking to replicate or design similar studies, here are summaries of the methodologies used in the cited literature.
Bioassay for Drift Damage (Potted Corn Test) [4]:
Soil Degradation and Sorption Study [5]:
The provided data highlights several critical areas for research and development professionals:
Irritant;Environmental Hazard